(S)-4-Phenyloxazolidin-2-one

Description

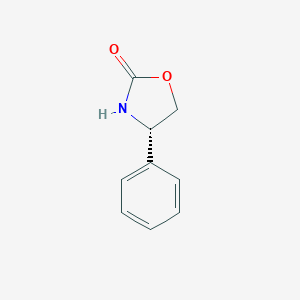

Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912726 | |

| Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99395-88-7 | |

| Record name | (S)-(+)-4-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99395-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-phenyl-, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099395887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolidinone, 4-phenyl-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenyl-2-oxazolidinone, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ3K4V6J29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-4-Phenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-4-Phenyloxazolidin-2-one, a pivotal chiral auxiliary in asymmetric synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and logical process visualization.

Core Physical and Chemical Properties

This compound, also known as (S)-(+)-4-Phenyl-2-oxazolidinone, is a white crystalline solid widely employed in organic synthesis to achieve high levels of stereocontrol.[1][2] Its efficacy as a chiral auxiliary is rooted in its rigid structure and the predictable facial bias it imparts during reactions.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 99395-88-7 | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 129-133 °C | [1][3][4] |

| Boiling Point | 407.0 ± 25.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Specific Rotation ([α]²⁰/D) | +48° to +49.5° (c=2, Chloroform) | [1][5] |

| Flash Point | 200.0 ± 23.2 °C | [4] |

| Solubility | Slightly soluble in Chloroform (B151607) and Methanol.[5] Insoluble in water.[6][7] Soluble in DMSO.[8] | [5][6][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are designed to be followed in a standard organic chemistry laboratory setting.

Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid this compound transitions to a liquid.

Methodology: Capillary Melting Point Method.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Approximate Melting Point (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20 °C/minute) to determine an approximate range.[6]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely liquefied (the end of the melting range).[11] A pure compound should exhibit a sharp melting range of 0.5-1.0 °C.[9]

Specific Rotation Measurement

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound, which is a measure of its optical activity.

Methodology: Polarimetry.[3][13]

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (1 dm)

-

Chloroform (reagent grade)

Procedure:

-

Solution Preparation: Accurately weigh approximately 200 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the solid in chloroform and dilute to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).

-

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.[2] Calibrate the instrument by filling the polarimeter cell with pure chloroform (the blank) and setting the reading to zero.[13]

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Data Acquisition: Record the observed angle of rotation (α). The measurement should be taken at a constant temperature, typically 20°C or 25°C.[2]

-

Calculation: Calculate the specific rotation [α] using Biot's law:[3][14] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm) (typically 1 dm)

-

c = concentration of the solution in g/mL

-

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology: Small-scale solubility testing.[5][15]

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, methanol, chloroform, diethyl ether, 5% aq. HCl, 5% aq. NaOH)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a series of clean, dry test tubes.[5]

-

Solvent Addition: Add 0.75 mL of a single solvent to each test tube in small portions.[5]

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[15]

-

Observation: Observe the mixture. Classify the compound's solubility in each solvent as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[15]

-

-

Acid/Base Reactivity: For the aqueous acid (5% HCl) and base (5% NaOH) tests, insolubility suggests the absence of a readily ionizable basic or acidic functional group, respectively.[16]

Visualization of Application in Synthesis

This compound is a quintessential "Evans' auxiliary," primarily used to direct stereoselective alkylation reactions.[17][18] The following diagram illustrates the general workflow for this critical application in asymmetric synthesis.

Caption: Asymmetric alkylation workflow using an Evans auxiliary.

References

- 1. Cas 99395-88-7,(S)-(+)-4-Phenyl-2-oxazolidinone | lookchem [lookchem.com]

- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chm.uri.edu [chm.uri.edu]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. Specific rotation - Wikipedia [en.wikipedia.org]

- 15. chem.ws [chem.ws]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Guide: Physicochemical Properties and Synthetic Application of (S)-4-Phenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (S)-4-Phenyloxazolidin-2-one, a pivotal chiral auxiliary in asymmetric synthesis. It includes detailed experimental protocols for the determination of its melting point and optical rotation, and a workflow diagram illustrating its application in the synthesis of the cholesterol absorption inhibitor, Ezetimibe.

Physicochemical Data of this compound

This compound is a white to light yellow crystalline powder widely utilized as a versatile chiral auxiliary in asymmetric synthesis due to its high diastereoselectivity and ease of recycling.[1] Its key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 129-133 °C | Literature values vary slightly.[2][3][4][5][6] |

| Optical Rotation | +48° to +49.5° | c = 2 in Chloroform (B151607) (CHCl₃)[4][5] |

| +72° | c = 1 in Ethyl Acetate (EtOAc)[6] | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | [5] |

| CAS Number | 99395-88-7 | [2][5] |

Experimental Protocols

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will enter the tube.

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down. The packed sample height should be approximately 1-2 mm.[4]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary value.

-

Accurate Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to be slow, approximately 1-2°C per minute, especially when approaching the expected melting point.[2]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Repeat: For accuracy, perform at least two measurements.

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light. This property is fundamental for characterizing enantiomers.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Syringe

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound.

-

Dissolve the sample in a precise volume of a suitable solvent (e.g., chloroform or ethyl acetate) in a volumetric flask to achieve the desired concentration (c), expressed in g/mL.

-

-

Blank Measurement:

-

Fill the polarimeter cell with the pure solvent.

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and zero the instrument. This calibrates the polarimeter to the solvent.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell into the polarimeter.

-

Observe the angle of rotation (α). The instrument will display the observed rotation in degrees.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

The temperature (T) and the wavelength of light used (D for the sodium D-line) are typically reported with the specific rotation value, e.g., [α]²⁰/D.

-

Application in Asymmetric Synthesis: Ezetimibe Synthesis Workflow

This compound is a key chiral auxiliary in the synthesis of Ezetimibe, a drug that inhibits cholesterol absorption.[1] The oxazolidinone is used to introduce the desired stereochemistry at a critical step in the synthetic pathway. The following diagram outlines a simplified workflow for this process.

Caption: Workflow for the asymmetric synthesis of Ezetimibe utilizing this compound.

References

The Keystone of Asymmetric Synthesis: A Technical Guide to the Stereochemical Control Mechanism of (S)-4-Phenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, has established itself as an indispensable tool in modern organic synthesis. Its remarkable ability to direct the stereochemical outcome of reactions, particularly in the formation of carbon-carbon bonds, has been pivotal in the asymmetric synthesis of complex molecules, including numerous pharmaceuticals. This technical guide provides an in-depth exploration of the core mechanism by which this compound exerts its stereochemical control, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles.

Core Mechanism: Chelation-Controlled Diastereoselection

The stereodirecting power of this compound stems from its ability to form a rigid, chelated enolate intermediate. The steric hindrance imposed by the phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered face. This mechanism is particularly effective in asymmetric alkylation and aldol (B89426) reactions.

Upon acylation of the nitrogen atom, the resulting N-acyloxazolidinone can be deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a (Z)-enolate.[1][2] The geometry of this enolate is crucial for the subsequent stereochemical control. The Lewis basic carbonyl group of the oxazolidinone and the enolate oxygen atom chelate to the metal cation (e.g., Li⁺ or Na⁺), forming a rigid five-membered ring structure.[1]

This chelation forces the phenyl group at C4 into a pseudo-axial orientation, effectively blocking the si face of the enolate. Consequently, an incoming electrophile can only attack from the exposed re face, leading to the formation of a new stereocenter with a predictable absolute configuration.[2][3]

Asymmetric Alkylation

In asymmetric alkylation reactions, the chelated (Z)-enolate of the N-acyloxazolidinone reacts with an electrophile, such as an alkyl halide. The bulky phenyl group on the chiral auxiliary directs the approach of the electrophile to the opposite face of the enolate, resulting in a highly diastereoselective transformation.[1][4] After the alkylation, the chiral auxiliary can be readily cleaved to yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the auxiliary can often be recovered and reused.[1][3]

Asymmetric Aldol Reactions

The same principle of chelation-controlled stereodirection applies to asymmetric aldol reactions. The formation of a boron enolate from the N-acyloxazolidinone, for instance, leads to a rigid six-membered ring chair-like transition state upon reaction with an aldehyde.[5][6] This Zimmerman-Traxler model explains the high diastereoselectivity observed.[5] The steric hindrance from the phenyl group on the auxiliary dictates the facial selectivity of the enolate's attack on the aldehyde, predominantly leading to the syn-aldol product.[5][7][8] The stereochemistry of the resulting β-hydroxy acid can be reliably predicted based on the choice of the chiral auxiliary and the reaction conditions.[5]

Quantitative Data on Diastereoselective Reactions

The following table summarizes the quantitative outcomes for typical asymmetric alkylation reactions using this compound and related Evans auxiliaries, demonstrating the high level of stereocontrol achievable.

| Electrophile | Base | Diastereomeric Excess (de) (%) | Yield (%) | Reference |

| Benzyl bromide | LDA | >99 | 95 | [9] |

| Allyl iodide | NaHMDS | 98 | 92 | [9] |

| Methyl iodide | KHMDS | 95 | 88 | [9] |

| Allyl iodide | NaN(TMS)₂ | 96 (98:2 dr) | High | [1][2] |

Experimental Protocols

Acylation of this compound

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Reagents and Materials:

-

This compound

-

Propionic anhydride (B1165640)

-

Triethylamine (B128534) (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Toluene

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound in toluene, add triethylamine and a catalytic amount of DMAP.

-

Add propionic anhydride to the mixture.

-

Heat the reaction mixture to reflux for 30 minutes.

-

After cooling, the reaction is worked up using standard extraction procedures to isolate the N-propionyl oxazolidinone.[2]

Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone with allyl iodide.

Reagents and Materials:

-

N-propionyl-(S)-4-phenyloxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

-

Allyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for low-temperature reactions

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of NaN(TMS)₂ in THF to the cooled solution and stir for 30 minutes to form the sodium enolate.

-

Add allyl iodide to the reaction mixture and continue stirring at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, and purify by flash chromatography to yield the alkylated product.[2][9] The diastereomeric ratio can be determined by GC or NMR analysis.[2]

Cleavage of the Chiral Auxiliary

This procedure describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Reagents and Materials:

-

Alkylated N-acyloxazolidinone

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the purified alkylated product in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of lithium hydroxide and hydrogen peroxide.

-

Stir the reaction at 0 °C for 1 hour.

-

The reaction is then quenched with an aqueous solution of sodium sulfite.

-

The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[2][9]

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key mechanistic and procedural aspects of stereochemical control using this compound.

Caption: Mechanism of Stereochemical Control.

Caption: Experimental Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the (S)-4-Phenyloxazolidin-2-one Evans Auxiliary

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Among the arsenal (B13267) of tools available, chiral auxiliaries remain a robust and reliable method for controlling stereochemistry. The (S)-4-phenyloxazolidin-2-one, a prominent member of the Evans auxiliary family, has established itself as a versatile and highly effective chiral director for a multitude of asymmetric transformations. This guide provides a comprehensive overview of its introduction, key applications, and the underlying principles of its stereochemical control.

Core Properties and Synthesis

This compound is a white crystalline solid with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .[1] Its utility in asymmetric synthesis stems from its C₂-symmetric structure, which effectively shields one face of the enolate derived from its N-acylated adduct, thereby directing incoming electrophiles to the opposite face.

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the readily available and relatively inexpensive (S)-phenylglycinol. The following is a typical experimental protocol.

Experimental Protocol: Synthesis of this compound from (S)-Phenylglycinol

-

Materials: (S)-phenylglycinol, diethyl carbonate, potassium carbonate (K₂CO₃), dichloromethane (B109758) (CH₂Cl₂), saturated sodium bicarbonate solution (NaHCO₃), anhydrous sodium sulfate (B86663) (Na₂SO₄), ethyl acetate (B1210297), and petroleum ether.

-

Procedure:

-

A mixture of (S)-phenylglycinol (1.0 eq), diethyl carbonate (2.5 eq), and a catalytic amount of potassium carbonate (0.1 eq) is heated to 130-140 °C.

-

Ethanol is distilled off as it is formed during the reaction.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The residue is dissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and petroleum ether to afford this compound as a white solid.

-

| Reactant/Reagent | Molar Equiv. | Purpose |

| (S)-Phenylglycinol | 1.0 | Chiral starting material |

| Diethyl Carbonate | 2.5 | Carbonyl source for cyclization |

| Potassium Carbonate | 0.1 | Base catalyst |

Introduction of the Acyl Group: Preparation of N-Acyl Imides

The power of the Evans auxiliary is realized upon its acylation, which allows for the generation of a chiral enolate. The following protocol describes a general method for the N-acylation of this compound.

Experimental Protocol: N-Acylation of this compound

-

Materials: this compound, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi) in hexanes, and an acyl chloride (e.g., propionyl chloride).

-

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15-30 minutes.

-

The acyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude N-acyl imide is purified by flash column chromatography.

-

Key Asymmetric Reactions and Stereochemical Control

The N-acylated this compound serves as a versatile precursor for a range of highly diastereoselective reactions, including alkylations, aldol (B89426) additions, and conjugate additions.

Asymmetric Alkylation

The enolates generated from N-acyl this compound derivatives undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the chelated transition state, where the phenyl group of the auxiliary effectively blocks one face of the enolate.

Experimental Protocol: Asymmetric Alkylation

-

Materials: N-acyl-(S)-4-phenyloxazolidin-2-one, anhydrous THF, a strong base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS), and an alkyl halide.

-

Procedure:

-

The N-acyl imide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.

-

NaHMDS (1.1 eq) is added, and the mixture is stirred for 30-60 minutes to form the sodium enolate.

-

The alkyl halide (1.2 eq) is added, and the reaction is stirred at the appropriate temperature (typically between -78 °C and 0 °C) until completion.

-

The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified.

-

| Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |

| N-Propionyl | Benzyl bromide | >90 | >95:5 |

| N-Propionyl | Iodomethane | >90 | >95:5 |

| N-Butyryl | Allyl iodide | >85 | >90:10 |

Asymmetric Aldol Addition

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, where the stereochemistry of the product is controlled by the chiral auxiliary. The formation of the (Z)-enolate is crucial for high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Addition

-

Materials: N-acyl-(S)-4-phenyloxazolidin-2-one, anhydrous dichloromethane (DCM), a Lewis acid (e.g., dibutylboron triflate - Bu₂BOTf), a tertiary amine base (e.g., diisopropylethylamine - DIPEA), and an aldehyde.

-

Procedure:

-

The N-acyl imide (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C.

-

Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of DIPEA (1.2 eq). The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 30 minutes to ensure complete enolization.

-

The reaction is re-cooled to -78 °C, and the aldehyde (1.2 eq) is added.

-

The reaction is stirred at -78 °C for several hours and then warmed to room temperature.

-

Workup involves quenching with a buffer solution, extraction, drying, and purification.

-

| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Propionyl | Isobutyraldehyde | 80-95 | >99:1 |

| Propionyl | Benzaldehyde | 80-90 | >98:2 |

| Acetyl | Propionaldehyde | 75-85 | >95:5 |

Mechanism of Stereocontrol and Visualization

The high degree of stereocontrol exerted by the this compound auxiliary can be rationalized by considering the transition state geometries of the key reactions.

Synthesis of this compound

Caption: Synthesis of the Evans auxiliary from (S)-phenylglycinol.

General Experimental Workflow for Asymmetric Reactions

Caption: A typical experimental workflow using the Evans auxiliary.

Zimmerman-Traxler Model for Aldol Addition

The stereochemical outcome of the Evans aldol reaction is elegantly explained by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. For the this compound auxiliary, the (Z)-enolate is formed, and the aldehyde approaches from the less sterically hindered face. The phenyl group on the auxiliary directs the substituent on the enolate to an equatorial position to minimize 1,3-diaxial interactions, leading to the observed syn aldol product.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Cleavage of the Auxiliary

A key advantage of using a chiral auxiliary is its facile removal after the asymmetric transformation to reveal the desired chiral product. The N-acyl bond can be cleaved under various conditions to yield carboxylic acids, esters, alcohols, or aldehydes.

Experimental Protocol: Reductive Cleavage to a Chiral Alcohol

-

Materials: The diastereomerically pure adduct, anhydrous THF, and a reducing agent (e.g., lithium borohydride (B1222165) - LiBH₄).

-

Procedure:

-

The adduct is dissolved in anhydrous THF and cooled to 0 °C.

-

Lithium borohydride is added portion-wise.

-

The reaction is stirred at 0 °C until completion.

-

The reaction is carefully quenched with water or an acidic solution.

-

The chiral alcohol is extracted, and the aqueous layer containing the recovered auxiliary can be treated to retrieve the this compound.

-

Conclusion

The this compound Evans auxiliary is a powerful and versatile tool in asymmetric synthesis. Its ease of preparation, predictable stereochemical control, and straightforward removal make it an invaluable asset for the synthesis of complex chiral molecules in academic and industrial research. The detailed protocols and mechanistic understanding provided in this guide serve as a practical resource for scientists engaged in the synthesis of enantiomerically pure compounds for drug discovery and development.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-Phenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, stands as a powerful and versatile tool in the field of asymmetric synthesis. Its rigid structure and predictable stereochemical control have made it an indispensable component in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of enantiomerically pure drugs. This technical guide provides an in-depth exploration of the role of this compound, detailing its application in key asymmetric reactions, providing quantitative data on its efficacy, and offering detailed experimental protocols.

Introduction: The Power of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to stereoselectively form one enantiomer over the other.[1] The auxiliary is subsequently removed to yield the desired chiral product. Evans oxazolidinones, developed by David A. Evans, are a class of highly effective chiral auxiliaries derived from amino acids.[1][2] this compound, derived from (S)-phenylglycinol, is particularly noteworthy for its high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[3]

Mechanism of Stereocontrol

The remarkable stereodirecting ability of this compound stems from the steric influence of the phenyl group at the C4 position. Upon N-acylation, the resulting imide can be converted to a chiral enolate. The bulky phenyl group effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.[4]

In the context of the Evans aldol (B89426) reaction, the formation of a six-membered chair-like transition state, as described by the Zimmerman-Traxler model, is crucial for the observed high diastereoselectivity.[2][5] The boron or titanium atom chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure. The phenyl group on the auxiliary orients itself in a pseudo-equatorial position to minimize steric strain, which in turn dictates the facial selectivity of the aldehyde's approach to the enolate.[5][6]

Key Asymmetric Reactions

This compound is predominantly used in two major classes of asymmetric reactions: alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl-(S)-4-phenyloxazolidin-2-ones provides a reliable method for the synthesis of α-chiral carboxylic acids and their derivatives. The reaction proceeds via the formation of a chiral enolate, which then reacts with an electrophile with high diastereoselectivity.

Quantitative Data for Asymmetric Alkylation:

| Entry | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Propionyl | Benzyl bromide | NaHMDS | 98:2 | 85-95 |

| 2 | Propionyl | Allyl iodide | NaHMDS | 98:2 | 90 |

| 3 | Phenylacetyl | Methyl iodide | LDA | >95:5 | 88 |

| 4 | Butyryl | Ethyl iodide | KHMDS | 97:3 | 92 |

Data compiled from various sources.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.[2][7] The reaction of a boron or titanium enolate of an N-acyl-(S)-4-phenyloxazolidin-2-one with an aldehyde typically yields the syn-aldol product with high diastereoselectivity.[5]

Quantitative Data for Asymmetric Aldol Reaction:

| Entry | N-Acyl Group | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Propionyl | Benzaldehyde | Bu₂BOTf | >99:1 | 95 |

| 2 | Propionyl | Isobutyraldehyde | Bu₂BOTf | 98:2 | 89 |

| 3 | Acetyl | Propanal | TiCl₄ | 95:5 | 85 |

| 4 | Propionyl | n-Octanal | Bu₂BOTf | >95:5 | High |

Data compiled from various sources, including[5].

Experimental Protocols

The following are detailed methodologies for the key steps involved in using this compound as a chiral auxiliary.

N-Acylation of this compound

This protocol describes the acylation of this compound with propionyl chloride.

Diagram of N-Acylation Workflow:

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-Phenyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, stands as a powerful and reliable tool in the field of asymmetric synthesis. Its rigid structure and predictable stereochemical control have made it an indispensable component in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals where stereochemistry is critical to biological activity. This technical guide provides an in-depth overview of the application of this compound in key asymmetric transformations, complete with detailed experimental protocols, comprehensive data tables, and mechanistic diagrams to facilitate its effective implementation in research and development.

Introduction to this compound as a Chiral Auxiliary

This compound is a chiral auxiliary that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The phenyl group at the C4 position effectively shields one face of the enolate derived from the corresponding N-acyl derivative, leading to highly diastereoselective bond formation. Following the desired transformation, the auxiliary can be cleanly cleaved and recovered, yielding the enantiomerically enriched product. This strategy has been successfully applied to a wide range of reactions, including alkylations, aldol (B89426) additions, and Diels-Alder reactions.

Core Synthetic Workflow

The general workflow for utilizing this compound in asymmetric synthesis involves three key steps: N-acylation, diastereoselective transformation, and cleavage of the auxiliary. Each step is crucial for the overall success of the synthesis and the enantiopurity of the final product.

Caption: General workflow for asymmetric synthesis using this compound.

Key Asymmetric Transformations and Experimental Protocols

N-Acylation of this compound

The first step in utilizing the chiral auxiliary is its acylation to form the corresponding N-acyl imide. This is typically achieved by deprotonation of the oxazolidinone with a strong base followed by reaction with an acid chloride or anhydride.

Experimental Protocol: N-Propionylation of this compound

-

To a flame-dried round-bottom flask under an inert atmosphere of argon, add this compound (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

In a separate flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF.

-

Add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with dichloromethane (B109758) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to afford the N-propionyl oxazolidinone, which can be purified by flash chromatography.

Asymmetric Alkylation

The enolates derived from N-acyl-(S)-4-phenyloxazolidin-2-ones undergo highly diastereoselective alkylation with a variety of electrophiles. The stereochemical outcome is dictated by the steric hindrance imposed by the phenyl group of the auxiliary.

Caption: Logical flow of the asymmetric alkylation reaction.

Experimental Protocol: Asymmetric Alkylation with Benzyl (B1604629) Bromide

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

Table 1: Diastereoselective Alkylation of N-Propionyl-(S)-4-phenyloxazolidin-2-one

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-Benzylpropionyl)-(S)-4-phenyloxazolidin-2-one | 85-95 | >99:1 |

| 2 | Allyl iodide | N-(2-Allylpropionyl)-(S)-4-phenyloxazolidin-2-one | 80-90 | >98:2 |

| 3 | Methyl iodide | N-(2-Methylpropionyl)-(S)-4-phenyloxazolidin-2-one | 90-98 | >97:3 |

| 4 | Ethyl iodide | N-(2-Ethylpropionyl)-(S)-4-phenyloxazolidin-2-one | 88-96 | >97:3 |

Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of a boron enolate typically leads to the formation of the syn-aldol product with high diastereoselectivity.

Caption: Logical flow of the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction with Isovaleraldehyde (B47997)

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C.

-

Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Add isovaleraldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by the addition of a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% aqueous hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate. The product is purified by flash chromatography.

Table 2: Diastereoselective Aldol Reactions of N-Propionyl-(S)-4-phenyloxazolidin-2-one

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isovaleraldehyde | syn-aldol adduct | 85-95 | >99:1 |

| 2 | Benzaldehyde | syn-aldol adduct | 80-90 | >98:2 |

| 3 | Acetaldehyde | syn-aldol adduct | 75-85 | >95:5 |

| 4 | Propionaldehyde | syn-aldol adduct | 82-92 | >97:3 |

Asymmetric Diels-Alder Reaction

N-Enoyl derivatives of this compound are effective dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the diene.

Experimental Protocol: Asymmetric Diels-Alder Reaction with Cyclopentadiene (B3395910)

-

To a flame-dried round-bottom flask under an argon atmosphere, add N-acryloyl-(S)-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add diethylaluminum chloride (Et₂AlCl) (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 15 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The product is purified by flash chromatography.

Table 3: Asymmetric Diels-Alder Reactions of N-Acryloyl-(S)-4-phenyloxazolidin-2-one

| Entry | Diene | Product | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee, %) |

| 1 | Cyclopentadiene | Diels-Alder adduct | 90-98 | >99:1 | >98 |

| 2 | 1,3-Butadiene | Diels-Alder adduct | 70-80 | >95:5 | >95 |

| 3 | Isoprene | Diels-Alder adduct | 75-85 | >90:10 | >94 |

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically pure compound. A variety of methods are available, allowing for the formation of carboxylic acids, esters, alcohols, or amides. A common and mild method for obtaining the carboxylic acid is through hydrolysis with lithium hydroperoxide.

Experimental Protocol: Cleavage to the Carboxylic Acid using Lithium Hydroperoxide

-

Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq), followed by a 0.8 M aqueous solution of lithium hydroxide (B78521) (LiOH) (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) (1.5 M, 5.0 eq).

-

Stir for 30 minutes at room temperature.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

-

The combined organic layers containing the product are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the enantiomerically pure carboxylic acid.

Conclusion

This compound has proven to be a robust and highly effective chiral auxiliary for a wide range of asymmetric transformations. Its ability to consistently deliver high levels of stereocontrol, coupled with the ease of removal and recovery of the auxiliary, makes it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the successful application of this powerful synthetic methodology.

(S)-4-Phenyloxazolidin-2-one: A Chiral Cornerstone for Asymmetric Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-4-Phenyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, stands as a cornerstone in the field of asymmetric synthesis. Its rigid heterocyclic structure, coupled with the stereodirecting influence of the C4 phenyl group, provides a powerful and predictable platform for the enantioselective formation of carbon-carbon bonds. This capability has rendered it an invaluable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry for the development of enantiomerically pure drug substances.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound as a chiral building block, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Properties of this compound

This compound is a white to light yellow crystalline powder, readily available from commercial suppliers. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 99395-88-7 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 129-132 °C |

| Optical Rotation | [α]²⁰/D +48°, c = 2 in chloroform |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in many organic solvents |

The Workflow of Asymmetric Synthesis

The application of this compound in asymmetric synthesis follows a well-defined three-step sequence: acylation to attach a substrate, a diastereoselective bond-forming reaction, and subsequent cleavage to release the chiral product and recover the auxiliary.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key steps in utilizing this compound as a chiral auxiliary.

N-Acylation of this compound

The first step involves the acylation of the nitrogen atom of the oxazolidinone with a desired acyl group, typically from an acyl chloride or anhydride.

Experimental Protocol: N-Propionylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-propionyl oxazolidinone.

Asymmetric Alkylation

The N-acylated auxiliary can then be used in diastereoselective alkylation reactions. The bulky phenyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Experimental Protocol: Benzylation of N-Propionyl-(S)-4-phenyloxazolidin-2-one

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the enolate.

-

Add benzyl (B1604629) bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Asymmetric Aldol Reaction

This compound is highly effective in directing stereoselective aldol reactions, typically proceeding through a Zimmerman-Traxler transition state to yield syn-aldol products with high diastereoselectivity.

Experimental Protocol: Aldol Reaction with Isobutyraldehyde (B47883)

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-propionyl-(S)-4-phenyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (B109758).

-

Cool the solution to 0 °C.

-

Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (B128534) (1.2 eq). Stir for 30 minutes.

-

Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a phosphate (B84403) buffer (pH 7), followed by methanol (B129727) and 30% hydrogen peroxide.

-

Stir vigorously for 1 hour.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in asymmetric reactions using N-acyl-(S)-4-phenyloxazolidin-2-one derivatives.

| Reaction Type | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Alkylation | Benzyl bromide | N-(2-Benzylpropionyl)-(S)-4-phenyloxazolidin-2-one | ~90 | >99:1 |

| Aldol | Isobutyraldehyde | syn-N-(3-Hydroxy-2,4-dimethylpentanoyl)-(S)-4-phenyloxazolidin-2-one | ~85 | >98:2 |

| Acylation | Cinnamic Anhydride | N-Cinnamoyl-(S)-4-phenyloxazolidin-2-one | High | N/A |

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Several methods are available, allowing for the formation of various functional groups.

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

-

Dissolve the N-acylated product (1.0 eq) in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (B78521) (LiOH) (2.0 eq).[3]

-

Stir the reaction mixture vigorously at 0 °C for 4 hours.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the chiral auxiliary with ethyl acetate.

-

Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Experimental Protocol: Reductive Cleavage to an Aldehyde

-

Dissolve the N-acylated product (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add a solution of lithium borohydride (B1222165) (LiBH₄) (2.0 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of water, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until the layers are clear.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

Conclusion

This compound has established itself as a robust and reliable chiral auxiliary in asymmetric synthesis. Its predictable stereodirecting ability, coupled with the ease of attachment and removal, makes it a highly valuable tool for the synthesis of complex chiral molecules. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this chiral building block in their synthetic endeavors, ultimately contributing to advancements in chemical synthesis and pharmaceutical development.

References

The Discovery and Development of Evans Auxiliaries: A Technical Guide

Introduction

In the field of asymmetric synthesis, the ability to selectively produce a single enantiomer of a chiral molecule is of paramount importance, particularly in the development of pharmaceuticals and other biologically active compounds. One of the most powerful and widely adopted strategies to achieve this control is through the use of chiral auxiliaries. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans and his research group in the early 1980s, have emerged as a cornerstone of modern organic synthesis. This in-depth technical guide explores the discovery, development, and application of Evans auxiliaries, providing researchers, scientists, and drug development professionals with a comprehensive resource on their mechanism, utility, and practical implementation.

The Dawn of a New Era in Asymmetric Synthesis

The concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction was introduced by E.J. Corey and Barry Trost in the 1970s. However, it was the work of David A. Evans that truly revolutionized the field with the introduction of N-acyloxazolidinones as highly effective and predictable chiral auxiliaries.[1] These auxiliaries, derived from readily available amino acids, offered a robust and versatile platform for a wide range of asymmetric transformations, including aldol (B89426) reactions, alkylations, Michael additions, and Diels-Alder reactions.[1]

The power of Evans auxiliaries lies in their ability to form rigid, chelated enolates, which effectively shield one face of the reactive intermediate, thereby directing the approach of an electrophile with a high degree of stereocontrol.[2][3] This predictable stereochemical outcome, often with diastereomeric ratios exceeding 99:1, has made them an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[4][5][6][7]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

The remarkable stereoselectivity achieved with Evans auxiliaries in aldol reactions can be rationalized by the Zimmerman-Traxler model.[2] Upon treatment with a Lewis acid (e.g., dibutylboron triflate) and a hindered base, the N-acyl oxazolidinone forms a Z-enolate. This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered transition state.

The steric bulk of the substituent on the oxazolidinone ring (derived from an amino acid like valine or phenylalanine) effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.[2] This leads to the predictable formation of a specific syn-aldol product.[8] The minimization of dipole-dipole interactions between the carbonyl groups of the auxiliary and the enolate further stabilizes this transition state, contributing to the high diastereoselectivity observed.[8]

Zimmerman-Traxler model for the Evans syn-aldol reaction.

Data Presentation: A Comparative Overview of Performance

The following tables summarize the performance of various Evans auxiliaries in key asymmetric transformations, highlighting their high diastereoselectivity and yields.

Asymmetric Alkylation Reactions

| Entry | Chiral Auxiliary (R) | Electrophile (R'-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl | Benzyl bromide | LDA | >99:1 | 92 |

| 2 | Isopropyl | Allyl iodide | NaHMDS | 98:2 | 85 |

| 3 | Phenyl | Methyl iodide | KHMDS | 95:5 | 78 |

| 4 | Benzyl | Ethyl iodide | LHMDS | >99:1 | 90 |

Data compiled from representative literature examples.[4][6][9][10][11]

Asymmetric Aldol Reactions

| Entry | Chiral Auxiliary (R) | Aldehyde (R'CHO) | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Isopropyl | Isobutyraldehyde | Bu₂BOTf | >99:1 | 85 |

| 2 | Phenyl | Benzaldehyde | Bu₂BOTf | 98:2 | 90 |

| 3 | Benzyl | Propionaldehyde | TiCl₄ | 97:3 | 88 |

| 4 | Isopropyl | Acetaldehyde | MgBr₂ | 1:99 (anti-selective) | 75 |

Asymmetric Michael Addition Reactions

| Entry | Chiral Auxiliary (R) | Michael Acceptor | Nucleophile | Diastereomeric Excess (de) | Yield (%) |

| 1 | Phenyl | N-Crotonyloxazolidinone | Me₂CuLi | 98% | 92 |

| 2 | Isopropyl | N-Enoyloxazolidinone | PhMgBr/CuI | 95% | 88 |

| 3 | Benzyl | N-Cinnamoyloxazolidinone | Et₂CuLi | >99% | 95 |

Data compiled from representative literature examples.[1][14][15]

Asymmetric Diels-Alder Reactions

| Entry | Chiral Auxiliary (R) | Diene | Dienophile | Endo:Exo Ratio | Diastereomeric Excess (de) |

| 1 | Isopropyl | Cyclopentadiene | N-Acryloyloxazolidinone | 95:5 | 94% |

| 2 | Phenyl | Isoprene | N-Crotonoyloxazolidinone | 92:8 | 90% |

| 3 | Benzyl | Butadiene | N-Acryloyloxazolidinone | >99:1 | 98% |

Data compiled from representative literature examples.[16][17][18][19][20]

Experimental Protocols

This section provides detailed, generalized methodologies for the key steps involved in the application of Evans auxiliaries.

Synthesis of Chiral Oxazolidinone Auxiliaries from Amino Acids

A common route to Evans auxiliaries involves the reduction of an α-amino acid to the corresponding amino alcohol, followed by cyclization.[21][22][23]

General Procedure:

-

Reduction of the Amino Acid: To a suspension of the desired α-amino acid (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) is added a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (2.0-2.5 equiv.) dropwise at 0 °C under an inert atmosphere. The reaction mixture is then heated to reflux for 4-6 hours. After cooling to room temperature, the reaction is quenched by the slow addition of methanol (B129727). The solvent is removed under reduced pressure, and the resulting residue is co-evaporated with methanol several times to remove borate (B1201080) esters. The crude amino alcohol is then purified by crystallization or column chromatography.

-

Cyclization to the Oxazolidinone: The purified amino alcohol (1.0 equiv.) is dissolved in a suitable solvent such as toluene (B28343) or xylene. A carbonylating agent, such as diethyl carbonate (1.1 equiv.) or phosgene (B1210022) (or a phosgene equivalent like triphosgene), and a base, such as potassium carbonate (catalytic) or triethylamine (B128534) (1.2 equiv.), are added. The mixture is heated to reflux, often with a Dean-Stark trap to remove the alcohol byproduct, for 12-24 hours. After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude oxazolidinone is purified by recrystallization or column chromatography.

N-Acylation of Evans Auxiliaries

The chiral auxiliary is acylated to introduce the desired substrate moiety.[24][25]

General Procedure (using an acid chloride):

-

To a solution of the Evans auxiliary (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of n-butyllithium (n-BuLi) (1.05 equiv.) in hexanes dropwise.

-

The resulting lithium salt is stirred for 30 minutes at -78 °C.

-

The desired acid chloride (1.1 equiv.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude N-acyloxazolidinone is purified by flash column chromatography.

Diastereoselective Alkylation of N-Acyloxazolidinones

This protocol describes a typical asymmetric alkylation reaction.[3][6][11]

General Procedure:

-

To a solution of the N-acyloxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.), dropwise.

-

The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The alkylating agent (e.g., an alkyl halide) (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product is then purified by flash column chromatography to isolate the major diastereomer.

Cleavage of the Chiral Auxiliary

Once the desired stereocenter(s) have been established, the chiral auxiliary is removed to yield the final product. Several methods are available, allowing for the formation of various functional groups.

General Procedure:

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in a mixture of THF and water (typically 3:1 to 4:1).

-

The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (B78521) (LiOH) (2.0-4.0 equiv.) and hydrogen peroxide (H₂O₂) (4.0-8.0 equiv.) is added.

-

The reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-3 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce the excess peroxide.

-

The THF is removed under reduced pressure, and the aqueous layer is acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

The product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to afford the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

General Procedure:

-

The N-acyloxazolidinone (1.0 equiv.) is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to 0 °C or -78 °C under an inert atmosphere.

-

A reducing agent, such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.), is added portion-wise.

-

The reaction is stirred at the same temperature for 1-3 hours, then quenched by the careful addition of water or an aqueous solution of Rochelle's salt.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated to yield the chiral alcohol.

General Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in anhydrous THF at 0 °C is added a solution of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) (1.5 equiv.), to generate the corresponding magnesium salt.

-

The N-acyloxazolidinone (1.0 equiv.) is added to this mixture, and the reaction is stirred at 0 °C to room temperature for 2-4 hours.

-

The reaction is quenched with a saturated aqueous solution of NH₄Cl.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the Weinreb amide.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the application of Evans auxiliaries.

General experimental workflow for using Evans auxiliaries.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. benchchem.com [benchchem.com]

- 5. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. researchgate.net [researchgate.net]

- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 14. researchgate.net [researchgate.net]

- 15. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diels-Alder exo selectivity in terminal-substituted dienes and dienophiles: experimental discoveries and computational explanations. | Department of Chemistry [chem.ox.ac.uk]

- 17. Diels Alder: endo and exo [employees.csbsju.edu]

- 18. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemtube3d.com [chemtube3d.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids | Semantic Scholar [semanticscholar.org]

- 25. scribd.com [scribd.com]

The Commercial Viability of Recyclable (S)-4-Phenyloxazolidin-2-one: A Technical Guide

Introduction

(S)-4-Phenyloxazolidin-2-one is a pivotal chiral auxiliary in the field of organic chemistry, particularly in asymmetric synthesis.[1] As a member of the Evans' oxazolidinones family, it is instrumental in controlling the stereochemistry of chemical reactions, a critical aspect in the synthesis of enantiomerically pure compounds.[2][3][4] This capability is of paramount importance to the pharmaceutical industry, where the chirality of a molecule can dramatically influence its therapeutic efficacy and safety.[1][5] The commercial potential of this compound is significantly enhanced by its ability to be recycled under mild conditions, which aligns with the growing demand for sustainable and cost-effective chemical manufacturing processes.[6][7] This guide provides an in-depth technical overview of the synthesis, application, and recycling of this compound, alongside an analysis of its commercial landscape.

Core Properties and Specifications

This compound is a white to light yellow crystalline powder.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 99395-88-7[1] |

| Molecular Formula | C9H9NO2[1][6] |

| Molecular Weight | 163.17 g/mol [1][6] |

| Melting Point | 129-132 °C[1][6] |

| Appearance | White crystalline powder[1][6] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[1] |

| Specific Rotation | +48° (c = 2 in chloroform)[1] |

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in a variety of asymmetric reactions, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions.[2] By temporarily attaching to a substrate, it sterically guides the approach of reagents, leading to the formation of a specific stereoisomer.[2]

A notable application is in the synthesis of the cholesterol absorption inhibitor, Ezetimibe, where it serves as a key intermediate.[1][6] It is also utilized in the development of other pharmaceuticals, such as the cholesterol-lowering drug AZD4121.[6][7] The versatility and reliability of this chiral auxiliary have made it a standard tool in the synthesis of complex, biologically active natural products.[8][9]

Synthesis and Recycling: A Sustainable Approach

The commercial attractiveness of this compound is bolstered by its straightforward synthesis and, crucially, its recyclability.

Synthesis Workflow

Several synthetic routes to this compound have been established. A common method involves the reaction of (R,S)-phenylglycinol with diethyl carbonate in the presence of potassium carbonate.

Caption: General workflow for the synthesis of this compound.

Asymmetric Reaction and Auxiliary Recycling Workflow

The key to the commercial viability of this compound lies in its effective recycling. After inducing chirality in the desired product, the auxiliary can be cleaved and recovered for reuse. This significantly reduces the overall cost of the synthesis.

Caption: Workflow of asymmetric synthesis and auxiliary recycling.

Reaction Mechanism: Stereocontrol in Action

The stereochemical outcome of reactions employing Evans' auxiliaries can be rationalized by the Zimmerman-Traxler model for aldol reactions. The formation of a rigid, chair-like transition state, dictated by the chiral auxiliary, directs the incoming electrophile to a specific face of the enolate.

Caption: Simplified Zimmerman-Traxler transition state model.

Commercial Potential and Market Analysis